molecular formula C26H25N5 B5865237 11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5865237
M. Wt: 407.5 g/mol
InChI Key: RSMWYEYUSJQMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as our compound of interest, involves the condensation of 1H-benzimidazole-2-acetonitrile with various β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate, leading to various substituted and disubstituted derivatives. These derivatives can undergo further chemical transformations to yield a variety of functionalized compounds (Rida et al., 1988).

Molecular Structure Analysis

Molecular structure determination, particularly through X-ray crystallography, reveals that benzimidazole derivatives are essentially planar. This planarity facilitates π–π aromatic interactions and weak intermolecular hydrogen bonds of the C–H⋅⋅⋅N type, contributing to their stability and reactivity (Perin et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives are versatile in chemical reactions, allowing for the introduction of various substituents. They can undergo formylation, chlorination, and reactions with azides, amines, and piperidines, expanding their chemical diversity and potential biological activity. Some derivatives exhibit strong in vitro activity against microbial strains (Rida et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties are influenced by the nature and position of substituents on the benzimidazole core, affecting their interaction with biological molecules and solvents (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are determined by their molecular structure. For instance, substituted benzimidazoles can exhibit significant fluorescence and are potential candidates for fluorescent probes due to their stable aromatic systems and planar structures (Perin et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely, depending on their specific structure and the biological system in which they are acting . For instance, some benzimidazole derivatives have been found to have nanomolar activity against respiratory syncytial virus .

Future Directions

The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . These compounds have a wide range of biological activities, including analgesic, antibacterial, anticancer, antifungal, antiHIV, anti-inflammatory, antimalarial, antimicrobial, antioxidant activity, as well as anti-tuberculosis and varied antiviral activities . Thus, the development of new benzimidazole derivatives with improved properties is a promising area of future research.

properties

IUPAC Name

16-(4-benzylpiperazin-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5/c27-17-22-20-9-6-10-21(20)26(31-24-12-5-4-11-23(24)28-25(22)31)30-15-13-29(14-16-30)18-19-7-2-1-3-8-19/h1-5,7-8,11-12H,6,9-10,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMWYEYUSJQMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.